5-(2-Chloro-3-(trifluoromethyl)phenyl)thiazol-2-amine
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Overview
Description
5-(2-Chloro-3-(trifluoromethyl)phenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a 2-chloro-3-(trifluoromethyl)phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-3-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the reaction of 2-amino-5-chlorothiazole with 2-chloro-3-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-3-(trifluoromethyl)phenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-(2-Chloro-3-(trifluoromethyl)phenyl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5-(2-Chloro-3-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit bacterial enzymes, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
5-(4-Fluorophenyl)thiazol-2-amine: Another derivative with different substituents on the phenyl ring.
2-Chloro-5-(trifluoromethyl)pyridine: A structurally related compound with a pyridine ring instead of a thiazole ring
Uniqueness
5-(2-Chloro-3-(trifluoromethyl)phenyl)thiazol-2-amine is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H6ClF3N2S |
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Molecular Weight |
278.68 g/mol |
IUPAC Name |
5-[2-chloro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H6ClF3N2S/c11-8-5(7-4-16-9(15)17-7)2-1-3-6(8)10(12,13)14/h1-4H,(H2,15,16) |
InChI Key |
RZDKIQMKWFZGCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)C2=CN=C(S2)N |
Origin of Product |
United States |
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